

Englerin A structure guaiane sesquiterpene

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

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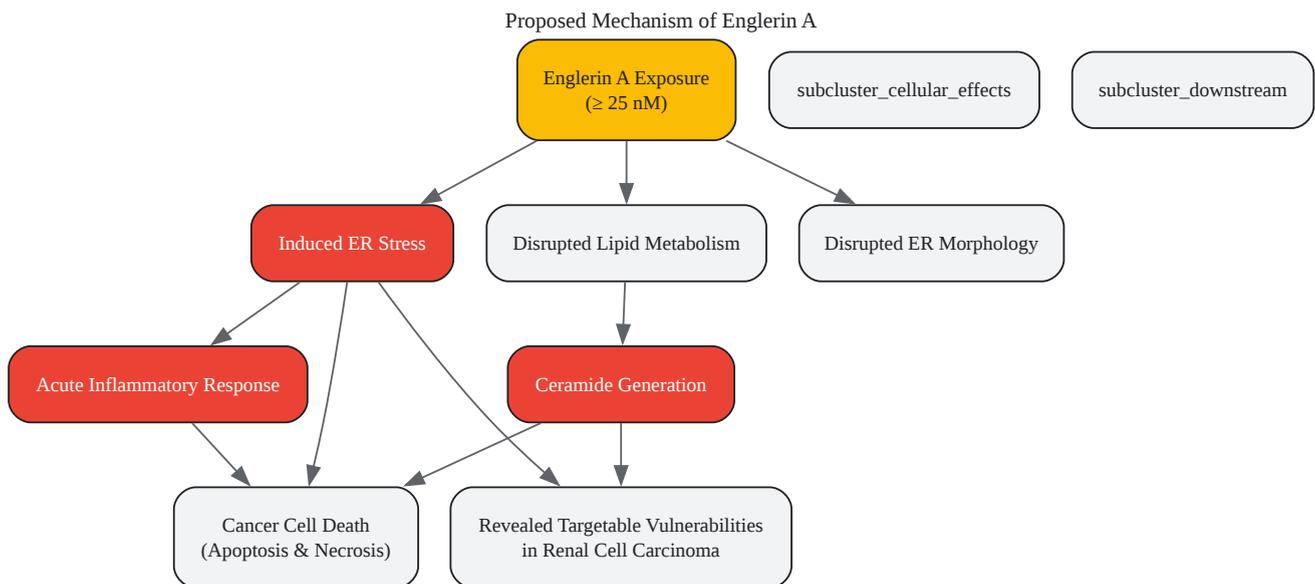
Synthesis of Englerin A

The intriguing biological activity and complex structure of **Englerin A** have made it a prime target for synthetic organic chemists. Multiple research groups have developed successful synthetic routes, often employing creative and efficient strategies to construct its challenging tricyclic core.

Synthetic Strategy	Key Steps/Features	Citation(s)
Brief 8-Step Synthesis	Leverages simple carbonyl-enabled carbon-carbon bond formations; efficient and amenable to producing analogues.	[1] [2]
Total Synthesis (Christmann)	First enantioselective synthesis; determined absolute configuration; used (-)-nepetalactone as a starting material.	[3]
Total Synthesis (Nicolaou)	Established a distinct pathway to the final compound.	[4]
Formal Synthesis via [4+3] Cycloaddition	Uses a regio- and diastereoselective [4+3] cycloaddition as a key step to build the core structure.	[5]

Mechanism of Action and Biological Evaluation

While **Englerin A** is a potent cytotoxic agent against specific cancer cells, particularly renal cell carcinoma (RCC), its exact mechanism of action has been intensively studied. A systems biology approach revealed profound effects on cellular metabolism and stress pathways.



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Detailed Experimental Insights

The proposed mechanism is supported by the following experimental data:

- **Cytotoxicity Profile:** **Englerin A** shows **potent and selective growth inhibition** against six human renal cancer cell lines in the NCI60 panel, with activity in the **nanomolar range (1-87 nM)**. Notably, it exhibits little to no toxicity against normal cells even at much higher concentrations [6] [3].

- **Metabolomics Analysis:** Treatment of clear cell renal carcinoma (cc-RCC) cell lines with 100 nM **Englerin A** for 24-48 hours led to a profound alteration in lipid metabolism. This was characterized by the generation of significant levels of **ceramides**, which are bioactive lipids known to induce cell death [6].
- **Transcriptomics and Protein Analysis:** Microarray and quantitative PCR analyses demonstrated that **Englerin A induces endoplasmic reticulum (ER) stress signaling** and an **acute inflammatory response**. Western Blot analysis confirmed these findings at the protein level [6].
- **Microscopy:** Fluorescence confocal microscopy visually confirmed that low concentrations (25 nM) of **Englerin A** disrupt the normal morphology of the endoplasmic reticulum, providing physical evidence of its deleterious effect on this organelle [6].

Research Implications and Future Directions

The investigation of **Englerin A** has revealed more than just a potent cytotoxin; it has highlighted specific vulnerabilities of renal cell carcinoma.

- **Targetable Vulnerabilities:** The findings suggest that RCC is highly sensitive to disruptions in **lipid metabolism and ER stress**. These pathways represent promising targets for developing new treatments for RCC and other "lipid-storing" cancers [6].
- **Tool for Discovery:** **Englerin A** serves as a valuable chemical tool to probe these vulnerabilities and understand related biology. The various synthetic routes, especially the efficient ones, are designed to be amenable to producing a diverse series of analogues [1] [2]. These analogues are crucial for:
 - **Structure-Activity Relationship (SAR) Studies:** To determine which parts of the molecule are critical for its anti-cancer activity.
 - **Mode of Action Studies:** To better understand its precise molecular targets.
 - **Potential Improvement:** To potentially enhance potency, selectivity, or drug-like properties.

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